molecular formula C10H9N B1294701 5-Methylquinoline CAS No. 7661-55-4

5-Methylquinoline

Cat. No. B1294701
CAS RN: 7661-55-4
M. Wt: 143.18 g/mol
InChI Key: LMYVCXSKCQSIEQ-UHFFFAOYSA-N
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Description

5-Methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 5-Methylquinoline, they do provide insights into various quinoline derivatives and their synthesis, properties, and applications, which can be extrapolated to understand 5-Methylquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of significant interest due to their pharmacological importance. For instance, the synthesis of 5-azo-8-hydroxy-2-methylquinoline dyes involves an efficient one-pot synthesis protocol, indicating that similar methodologies could potentially be applied to the synthesis of 5-Methylquinoline . Additionally, the synthesis of 5-benzamido-2-methyl-trans-decahydroisoquinolines from a precursor demonstrates the versatility of synthetic routes available for quinoline derivatives . These methods could inspire the development of new synthetic routes for 5-Methylquinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the structure of novel 5-azo-8-hydroxy-2-methylquinoline dyes was characterized by X-ray crystallography . This suggests that similar structural analysis techniques could be employed to determine the molecular structure of 5-Methylquinoline.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. The bromination of 8-methylquinoline-5-carboxylic acid and its derivatives indicates that the methylquinoline core can be functionalized through halogenation reactions . This information could be relevant when considering the chemical reactivity of 5-Methylquinoline in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electrochemical properties of 5-azo-8-hydroxy-2-methylquinoline dyes were studied using cyclic voltammetry, and their absorption spectra were analyzed in different solvents and pH levels . These studies provide a foundation for understanding how the substitution pattern on the quinoline ring can affect the physical and chemical properties of compounds like 5-Methylquinoline.

Relevant Case Studies

Several of the papers discuss the biological properties of quinoline derivatives, which can serve as case studies for the potential applications of 5-Methylquinoline. For instance, the antiarrhythmic properties of 5-benzamido-2-methyl-trans-decahydroisoquinolines highlight the therapeutic potential of quinoline derivatives . Additionally, the antiproliferative activity of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives against various cancer cell lines suggests that 5-Methylquinoline could also possess significant biological activities .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds: 5-Methylquinoline derivatives have been synthesized for pharmacological studies. One example is a compound synthesized from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to new metal complexes with potential antimicrobial activity (Patel & Patel, 2017).

Pharmacological Research

  • Antidepressant and Anxiolytic Activities: A derivative of 8-hydroxyquinoline, "5-(((2-hydroxy-ethyl)thio)methyl)quinolin-8-ol)quinoline-8-ol," demonstrated anxiogenic effects and antidepressant activity in animal studies. This suggests potential pharmacological applications for derivatives of 5-methylquinoline in treating anxiety and depression (Rbaa et al., 2021).

Cancer Research

  • Oral Cavity Carcinogenesis: Research on 4-nitroquinoline 1-oxide, a carcinogen, showed that compounds like 5-methylquinoline could be relevant in studying the mechanisms of oral cavity cancer. DNA methyltransferase inhibitors combined with retinoic acid showed potential in reducing cancer in mouse models, indicating the significance of quinoline derivatives in cancer research (Tang et al., 2009).

Tumor Research

  • Tumor-initiating Activity: Studies have evaluated the tumor-initiating activities of quinoline and its methylated isomers. For example, 4-methylquinoline showed significant tumorigenic activity in mice, highlighting the potential for using these compounds in cancer research and understanding carcinogenic mechanisms (LaVoie et al., 1984).

Safety And Hazards

The specific safety and hazards information for 5-Methylquinoline is not detailed in the available literature .

Future Directions

The future directions for 5-Methylquinoline are not detailed in the available literature .

properties

IUPAC Name

5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYVCXSKCQSIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227431
Record name 5-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylquinoline

CAS RN

7661-55-4
Record name 5-Methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64960II964
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 1995 - Elsevier
… substitution into the benzenic ring of quinoline is the same as that in benzene, so it would be expected that the values for the standard molar enthalpy of formation of 5-methylquinoline(g…
Number of citations: 117 www.sciencedirect.com
EJ LaVoie, A Shigematsu, EA Adams, J Rigotty… - Cancer Letters, 1984 - Elsevier
… 7-Methylquinoline (practical grade containing approximately 25% 5-methylquinoline) was … of 5-methylquinoline) as determined by capillary gas chromatography [ 11. 5-Methylquinoline …
Number of citations: 50 www.sciencedirect.com
MR Amirlou, P Karimi, R Zibaseresht - 2014 - repository.brieflands.com
… Skraup synthesis was employed to produce a mixture of 7- and 5-methylquinoline in a 2:1 ratio, which was then used for a nitration reaction using nitric acid and sulfuric acid without …
Number of citations: 2 repository.brieflands.com
R Zibaseresht, MR Amirlou, P Karimi - Journal of Archives in Military …, 2014 - brieflands.com
… However, we observed, based on the 1 H NMR (Figure 3) and GC-MS studies (Figure 4), that the 5-methylquinoline was also formed in the reaction mixture as a minor product which …
Number of citations: 3 brieflands.com
P Horta, N Kus, MSC Henriques… - The Journal of …, 2015 - ACS Publications
… 4-hydroxy-5-methylquinoline-3-carboxylate (5Me-HQE; 10), ethyl 4-oxo-5-methylquinoline-3-… [ethoxy(hydroxy)methylidene]-4-oxo-5-methylquinoline (12). For simplicity, we refer to 11 as …
Number of citations: 31 pubs.acs.org
JS Bradshaw, HC Song, GP Xue… - Supramolecular …, 2001 - Taylor & Francis
… The diazadi(or tri)thiacrown ethers were then treated with 8-hydroxyquinoline, 8-hydroxy-5-methylquinoline, 5-chloro-8-hydroxyquinoline, and 8-hydroxyquinaldine in the presence of …
Number of citations: 11 www.tandfonline.com
LA de Las Heras, MA Esteruelas, M Oliván… - …, 2022 - ACS Publications
… Thus, 3-, 4-, and 5-methylquinoline reacts with 1 to quantitatively form square-planar rhodium(I)-(2-quinolinyl) derivatives, whereas 2-, 6-, and 7-methylquinoline quantitatively leads to …
Number of citations: 6 pubs.acs.org
H Irving, EJ Butler, MF Ring - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… (Anal.), 1938, 10, 6061 ; like the 7-arylazo-derivatives of 8-hydroxy-5-methylquinoline (Irving … Now, whilst 8-hydroxy-5-methylquinoline appears to resemble oxine very closely so far as it …
Number of citations: 90 pubs.rsc.org
PA Claret, AG Osborne - Tetrahedron, 1977 - Elsevier
… and 88% from 5-methylquinoline. …
Number of citations: 8 www.sciencedirect.com
AI Tochilkin, IR Kovel'man, EP Prokof'ev… - Chemistry of …, 1988 - Springer
… (XIV) and 6t8-Dibromo-5-methylquinoline (XX). The starting 7… data, contained 25% 5-methylquinoline (determined from the … The yield of XX was 10.5 g (42% based on 5-methylquinoline…
Number of citations: 16 link.springer.com

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